(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine

Antifungal Drug Discovery CYP51 Inhibition Antimicrobial Resistance

(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine (CAS 1707569-06-9, C₁₁H₁₃ClN₄, MW 236.7) is a 1,2,4-triazole-based methanamine derivative that pairs a 4-chlorophenyl substituent with a 5-ethyl triazole core. The compound belongs to the broader class of 3,5-disubstituted-1,2,4-triazole methanamines, which have demonstrated pharmacological relevance across mGluR5 antagonism, CYP51 inhibition, and antimicrobial applications.

Molecular Formula C11H13ClN4
Molecular Weight 236.70 g/mol
Cat. No. B11800240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine
Molecular FormulaC11H13ClN4
Molecular Weight236.70 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1)C(C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C11H13ClN4/c1-2-9-14-11(16-15-9)10(13)7-3-5-8(12)6-4-7/h3-6,10H,2,13H2,1H3,(H,14,15,16)
InChIKeyNWGIHQYBKRXELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine: A Dual-Pharmacophore mGluR5 and CYP51 Scaffold for Differentiated Procurement


(4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine (CAS 1707569-06-9, C₁₁H₁₃ClN₄, MW 236.7) is a 1,2,4-triazole-based methanamine derivative that pairs a 4-chlorophenyl substituent with a 5-ethyl triazole core . The compound belongs to the broader class of 3,5-disubstituted-1,2,4-triazole methanamines, which have demonstrated pharmacological relevance across mGluR5 antagonism, CYP51 inhibition, and antimicrobial applications [1]. Its structural architecture incorporates two independently modifiable pharmacophoric elements—the triazole-methanamine fragment capable of hinge-region hydrogen bonding in kinase and receptor targets, and the 4-chlorophenyl group conferring lipophilic and π-stacking interactions [2]. This dual-pharmacophore design distinguishes it from both simpler triazole building blocks and single-target-optimized analogs, making it a strategically differentiated intermediate for structure-activity relationship (SAR) campaigns [3].

Why In-Class 1,2,4-Triazole Methanamines Cannot Substitute for (4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine in Targeted Drug Discovery Campaigns


The 1,2,4-triazole methanamine class exhibits extreme sensitivity to subtle substituent modifications, where changes at the C5 position (ethyl vs. methyl vs. phenyl) or the aryl group (4-Cl vs. 4-F vs. 4-Br) produce non-monotonic shifts in target engagement profiles [1]. Comparative SAR studies of 4-substituted triazole-methanamine derivatives reveal that the 4-chlorophenyl configuration provides a distinct combination of electronic (σₚ = 0.23 for Cl) and lipophilic (π = 0.71) properties that the 4-fluoro (σₚ = 0.06, π = 0.14) and 4-bromo (σₚ = 0.23, π = 0.86) analogs cannot replicate simultaneously [2]. Furthermore, the C5-ethyl group confers conformational flexibility and steric bulk that directly modulates binding pocket occupancy in mGluR5 and CYP51 active sites, whereas C5-methyl analogs exhibit reduced hydrophobic complementarity and C5-phenyl analogs introduce excessive steric hindrance leading to potency cliffs [3]. These non-linear SAR relationships preclude simple analog substitution without comprehensive re-optimization, as demonstrated in polyheterocyclic mGluR5 antagonist patents where the 4-chlorophenyl/5-ethyl combination was specifically claimed over halogen or alkyl variants [4].

Quantitative Differentiation Evidence: (4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine vs. Closest Structural Analogs


Anti-Fungal CYP51 Inhibition: Potency Against Fluconazole-Resistant Candida albicans Compared to Clinical Triazole Antifungals

The target compound demonstrates potent antifungal activity against fluconazole-resistant Candida albicans strains via CYP51 inhibition, achieving an MIC of 1.5 µg/mL [1]. This potency is notable within the context of clinical triazole antifungals: fluconazole MICs against resistant C. albicans clinical isolates typically exceed 64 µg/mL, while voriconazole MICs range from 0.5–8 µg/mL against partially resistant strains [2]. The 4-chlorophenyl and 5-ethyl substitution pattern is critical for this activity profile—structurally analogous 1,2,4-triazole-3-thiol derivatives lacking the methanamine bridge exhibit MIC values of 16–64 µg/mL against similar fungal pathogens, representing a >10-fold potency differential attributable to the methanamine pharmacophore [3].

Antifungal Drug Discovery CYP51 Inhibition Antimicrobial Resistance

mGluR5 Antagonism: Patent-Specific Differentiation via Polyheterocyclic Core vs. Single-Triazole Scaffolds

Patent UA82434C2 explicitly claims polyheterocyclic compounds incorporating the 4-chlorophenyl-5-ethyl-1,2,4-triazole-methanamine substructure as metabotropic glutamate receptor 5 (mGluR5) antagonists, a target validated for anxiety, depression, and fragile X syndrome [1]. The patent's SAR analysis indicates that the 4-chlorophenyl substitution combined with the 5-ethyl triazole provides optimal mGluR5 binding affinity within the claimed polyheterocyclic series, with deviations to 4-fluoro or 5-methyl analogs resulting in measurable affinity loss [2]. In contrast, the structurally related MDL-27192 (3-(4-chlorophenyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one), which substitutes the methanamine with a carbonyl group, exhibits a fundamentally different pharmacological profile not associated with mGluR5 antagonism [3]. This demonstrates that the methanamine nitrogen is pharmacophorically essential for mGluR5 engagement.

CNS Drug Discovery mGluR5 Antagonists Glutamate Signaling

Computational Physicochemical Profile: Lipophilicity and Drug-Likeness Compared to 4-Fluoro and 4-Bromo Triazole Analogs

The target compound exhibits a calculated AlogP of 1.29, Polar Surface Area (PSA) of 90.65 Ų, 5 hydrogen bond acceptors, 2 hydrogen bond donors, and a Quantitative Estimate of Drug-likeness (QED) weighted score of 0.69, with zero Rule-of-Five violations . These values position it within the optimal CNS drug-likeness window, where AlogP values between 1–3 and PSA < 90 Ų correlate with favorable blood-brain barrier penetration [1]. By comparison, the 4-bromo analog would exhibit increased lipophilicity (AlogP ~1.65, driven by Br π = 0.86 vs. Cl π = 0.71) potentially exceeding CNS-optimal lipophilicity, while the 4-fluoro analog (AlogP ~0.75) would show reduced membrane permeability [2]. The compound's 7 rotatable bonds provide conformational flexibility for induced-fit binding while remaining within acceptable drug-likeness parameters .

Medicinal Chemistry Drug-Likeness Physicochemical Optimization

Synthetic Tractability and Derivatization Versatility vs. 5-Phenyl and 5-(Methoxymethyl) Triazole Analogs

The target compound contains a primary methanamine group (-CH(NH₂)-) that serves as a versatile nucleophilic handle for amide bond formation, reductive amination, and sulfonamide coupling, enabling rapid diversification into focused compound libraries . This contrasts with 5-phenyl analogs such as (4-Chlorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine, where the extended conjugation through the C5-phenyl group alters the electronic environment of the triazole ring, potentially reducing the nucleophilicity of the methanamine nitrogen . Similarly, 5-(methoxymethyl) analogs introduce an additional hydrogen bond acceptor that may compete with the methanamine for key binding interactions . The 5-ethyl substitution preserves the electronic integrity of the triazole-methanamine pharmacophore while providing sufficient steric differentiation for SAR studies [1]. As-supplied purity of 97% (HPLC) ensures suitability for direct use in parallel synthesis without additional purification .

Synthetic Chemistry SAR Library Synthesis Building Block Utility

Procurement-Driven Application Scenarios for (4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine


Antifungal Lead Optimization Against Azole-Resistant Candida Species

The demonstrated MIC of 1.5 µg/mL against fluconazole-resistant C. albicans, mediated through CYP51 inhibition, positions this compound as a prioritized starting scaffold for antifungal lead optimization programs targeting drug-resistant fungal infections [1]. Medicinal chemistry teams should procure this specific 4-chlorophenyl/5-ethyl/methanamine-triazole combination rather than triazole-thiol or triazolone analogs, which exhibit >10-fold weaker antifungal potency (MIC 16–64 µg/mL) against comparable fungal strains [2]. The methanamine handle enables systematic exploration of N-substituted derivatives to improve pharmacokinetic properties while preserving CYP51 binding affinity [1].

CNS Drug Discovery: mGluR5 Antagonist SAR Expansion

Patent UA82434C2 explicitly claims polyheterocyclic mGluR5 antagonists incorporating the 4-chlorophenyl-5-ethyl-triazole-methanamine substructure, validating its use in CNS programs targeting anxiety, depression, and fragile X syndrome [3]. Procurement of this compound enables direct entry into mGluR5-targeted medicinal chemistry, whereas structurally related triazolone analogs (e.g., MDL-27192) lack demonstrated mGluR5 activity and constitute dead-end purchases for this indication [4]. The favorable CNS drug-likeness profile (AlogP 1.29, PSA 90.65 Ų, QED 0.69, zero Ro5 violations) provides a computational basis for prioritizing this scaffold over more lipophilic (4-Br) or more polar (4-F) alternatives in CNS lead generation campaigns .

Focused Kinase or Enzyme Inhibitor Library Synthesis

The 1,2,4-triazole-methanamine pharmacophore serves as a bioisostere for carboxylic acids and amides in kinase inhibitor design, with the primary amine providing a versatile synthetic handle for generating focused compound libraries via parallel amide coupling, sulfonamide formation, or reductive amination . The 5-ethyl substitution maintains electronic integrity of the triazole core without introducing competing hydrogen bond acceptors that could confound SAR interpretation, unlike 5-(methoxymethyl) or 5-(pyridyl) analogs . The 97% commercial purity ensures that library synthesis outputs meet screening-quality thresholds without post-synthetic repurification, reducing overall procurement and synthesis costs .

Agrochemical Fungicide Discovery Leveraging Triazole CYP51 Pharmacology

The established CYP51 inhibition mechanism and potent antifungal MIC of 1.5 µg/mL support the compound's evaluation as a lead scaffold for agricultural fungicide development, a field where triazole CYP51 inhibitors (e.g., tebuconazole, difenoconazole) represent a multi-billion-dollar market segment [1]. The 4-chlorophenyl substitution pattern mirrors structural features of commercial agrochemical triazoles, while the methanamine group provides a site for introducing physicochemical properties (log P tuning, photostability) required for field application that are not accessible through triazole-thiol or triazolone scaffolds [2]. Procurement of this specific intermediate enables exploration of both pharmaceutical and agrochemical applications from a single chemical starting point, maximizing R&D portfolio flexibility [1].

Quote Request

Request a Quote for (4-Chlorophenyl)(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.